molecular formula C13H15NO4 B11784753 Methyl 5-amino-3-propoxybenzofuran-2-carboxylate

Methyl 5-amino-3-propoxybenzofuran-2-carboxylate

Cat. No.: B11784753
M. Wt: 249.26 g/mol
InChI Key: AGOPAYKTBXMMNH-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-propoxybenzofuran-2-carboxylate is a benzofuran derivative featuring a propoxy group at position 3, an amino group at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and fine chemical applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 5-amino-3-propoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-3-6-17-11-9-7-8(14)4-5-10(9)18-12(11)13(15)16-2/h4-5,7H,3,6,14H2,1-2H3

InChI Key

AGOPAYKTBXMMNH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-amino-3-propoxybenzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure scalability and environmental compliance .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl5-amino-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate
  • Structure: Differs by a nitro (-NO₂) group at position 5 instead of an amino (-NH₂) group.
  • Properties: Molecular Weight: 279.25 g/mol (vs. ~249.25 g/mol estimated for the amino derivative). Reactivity: The nitro group is electron-withdrawing, reducing nucleophilicity of the benzofuran ring compared to the electron-donating amino group. Applications: Likely serves as a synthetic intermediate, requiring reduction to the amine for further functionalization .
5-[(Pyrrolidin-1-yl)methyl]vanillic Acid (PMVA)
  • Structure : Vanillic acid core with a pyrrolidinylmethyl substituent.
  • Properties: Antioxidant Activity: The phenolic -OH and tertiary amine in PMVA contribute to radical scavenging.
Nrf2 Activators (e.g., Bardoxolone Methyl)
  • Structure: Triterpenoid derivatives with ketone and enone functionalities.
  • Properties: Mechanism: Activate the Keap1-Nrf2 pathway, promoting antioxidant gene expression. Comparison: The amino and propoxy groups in the benzofuran derivative may enable interactions with Keap1, but its distinct scaffold suggests divergent binding modes compared to classical Nrf2 activators .

Biological Activity

Methyl 5-amino-3-propoxybenzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article presents a comprehensive review of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. The structure can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4

The synthesis typically involves the condensation of appropriate benzofuran derivatives with amino acids or their derivatives, followed by esterification to obtain the methyl ester form. Specific reaction conditions, such as temperature and solvent choice, significantly affect yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrate that it exhibits activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.

Microorganism MIC (mg/L)
Staphylococcus aureus256
Escherichia coli128
Candida albicans64

These results indicate that the compound possesses moderate antimicrobial activity, particularly against fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro assays against human cancer cell lines, such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia), revealed that the compound inhibits cell proliferation effectively. The IC50 values are presented in Table 2.

Cell Line IC50 (µM)
HeLa15
K56220

These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies.

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key cellular processes:

  • Inhibition of Tubulin Polymerization : Similar to other benzofuran derivatives, it may disrupt microtubule dynamics by binding to tubulin, thereby inhibiting mitosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Interference with Cell Signaling Pathways : It is hypothesized that this compound could modulate signaling pathways involved in cell survival and proliferation.

Case Studies

In a recent study conducted by Oliva et al., various derivatives of benzofuran were synthesized and tested for their biological activities. This compound was one of the promising candidates that showed significant antiproliferative effects against cancer cell lines while maintaining low toxicity towards normal cells .

Another investigation focused on its antimicrobial properties revealed that modifications to the propoxy group enhanced its efficacy against resistant strains of bacteria and fungi .

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